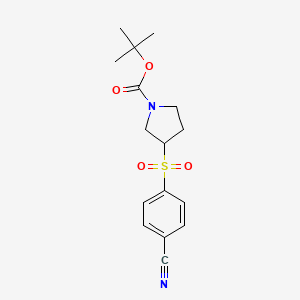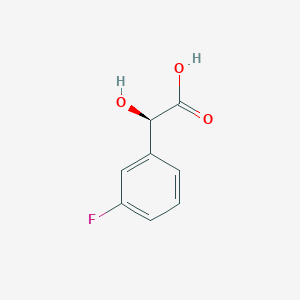
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a fluorine atom attached to the phenyl ring and a hydroxyl group attached to the alpha carbon of the acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. The reaction typically starts with the fluorination of a suitable phenyl precursor, followed by the introduction of the hydroxyacetic acid moiety through a series of chemical transformations. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a commercial scale.
化学反応の分析
Types of Reactions
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(3-fluorophenyl)-2-oxoacetic acid or 2-(3-fluorophenyl)acetic acid.
Reduction: Formation of 2-(3-fluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid
- (2R)-2-(3-chlorophenyl)-2-hydroxyacetic acid
- (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid
Uniqueness
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs with different halogen substitutions. The specific stereochemistry of the compound also plays a crucial role in its interactions with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C8H7FO3 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC名 |
(2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 |
InChIキー |
HNUJOYMRHWMPOM-SSDOTTSWSA-N |
異性体SMILES |
C1=CC(=CC(=C1)F)[C@H](C(=O)O)O |
正規SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


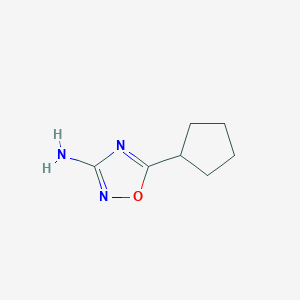
![3,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12448378.png)
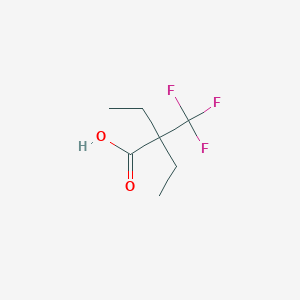
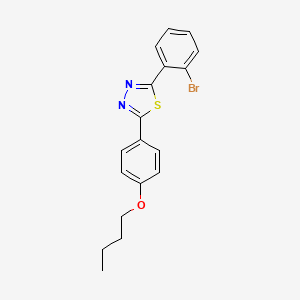
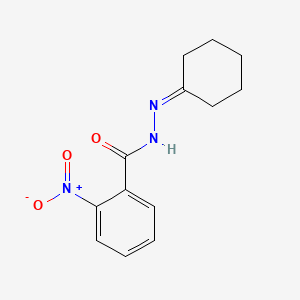
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12448410.png)

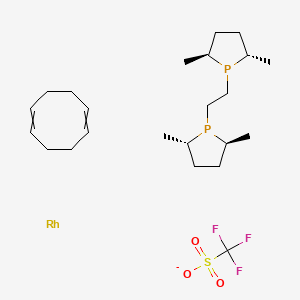
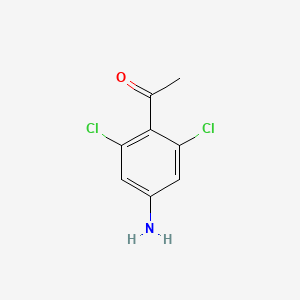
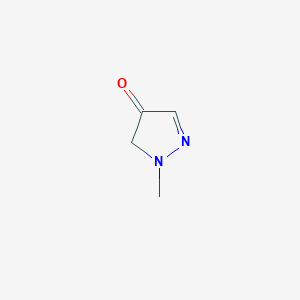
![2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12448438.png)
![N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide](/img/structure/B12448445.png)

